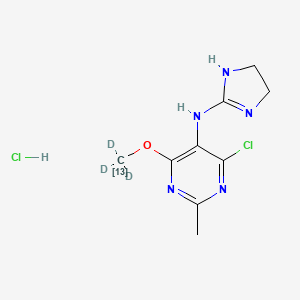
Moxonidine-13C,d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Moxonidine-13C,d3 (hydrochloride) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of Moxonidine hydrochloride, which is known for its role as an imidazoline type 1 receptor (I1-R) selective agonist and antihypertensive agent . The isotopic labeling with carbon-13 and deuterium makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Moxonidine-13C,d3 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Moxonidine hydrochloride molecule. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. the general approach involves the use of isotopically labeled precursors and standard organic synthesis techniques .
Industrial Production Methods
Industrial production of Moxonidine-13C,d3 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the incorporation of isotopic labels with high precision and purity. The production is typically carried out under controlled conditions to maintain the stability and integrity of the isotopically labeled compound .
Chemical Reactions Analysis
Types of Reactions
Moxonidine-13C,d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the formation of hydroxylated or dehydrogenated products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific sites on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as reflux, stirring, and temperature control .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms. Substitution reactions can result in the formation of various substituted analogs of Moxonidine-13C,d3 (hydrochloride) .
Scientific Research Applications
Moxonidine-13C,d3 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetics: The isotopic labeling allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Drug Metabolism: It is used to study the metabolic pathways and identify metabolites of Moxonidine in the body.
Biological Studies: The compound is employed in research to understand its effects on various biological systems, particularly its role as an antihypertensive agent.
Industrial Applications: In the pharmaceutical industry, it is used in the development and testing of new drugs, particularly those targeting imidazoline receptors
Mechanism of Action
Moxonidine-13C,d3 (hydrochloride) exerts its effects by selectively agonizing the imidazoline type 1 receptor (I1-R). This receptor is found in the rostral ventrolateral medulla, a region of the brain involved in regulating blood pressure. By activating this receptor, Moxonidine reduces sympathetic nervous system activity, leading to a decrease in blood pressure. Additionally, it has a higher affinity for the I1 receptor compared to the alpha-2 adrenergic receptor, which contributes to its antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another imidazoline receptor agonist, but with a lower selectivity for the I1 receptor compared to Moxonidine.
Rilmenidine: Similar to Moxonidine, it is an imidazoline receptor agonist used for hypertension treatment.
Guanfacine: An alpha-2 adrenergic receptor agonist with some imidazoline receptor activity
Uniqueness
Moxonidine-13C,d3 (hydrochloride) is unique due to its isotopic labeling, which enhances its utility in research applications. The incorporation of carbon-13 and deuterium allows for detailed studies of its pharmacokinetics and metabolism, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C9H13Cl2N5O |
|---|---|
Molecular Weight |
282.15 g/mol |
IUPAC Name |
4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-6-(trideuterio(113C)methoxy)pyrimidin-5-amine;hydrochloride |
InChI |
InChI=1S/C9H12ClN5O.ClH/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9;/h3-4H2,1-2H3,(H2,11,12,15);1H/i2+1D3; |
InChI Key |
ZZPAWQYZQVUVHX-CMOUKOEPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C(=NC(=N1)C)Cl)NC2=NCCN2.Cl |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


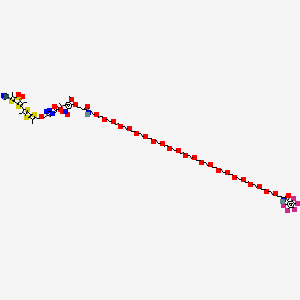

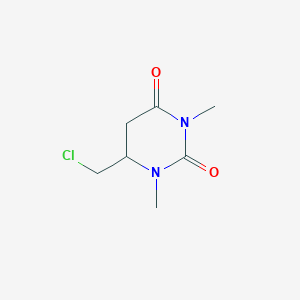
![N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12365453.png)


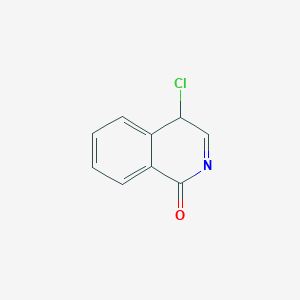
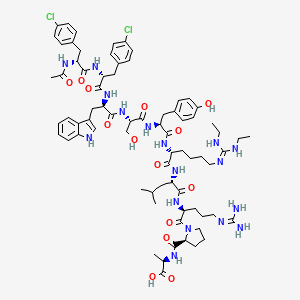
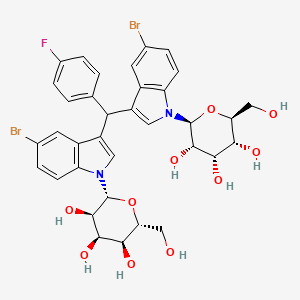

![6-[3-[(2S)-2-(methylamino)propyl]phenoxy]-N-(2-sulfanylethyl)hexanamide](/img/structure/B12365498.png)

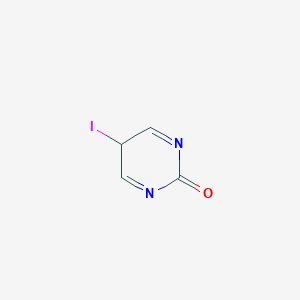
![2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide](/img/structure/B12365511.png)
